N-(2-ethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
N-(2-Ethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a triazolopyrazine-based acetamide derivative. Its structure comprises:
- A 1,2,4-triazolo[4,3-a]pyrazine core with a ketone group at position 2.
- A 2-methylphenoxy substituent at position 8 of the triazolopyrazine ring.
- An acetamide linker connecting the triazolopyrazine core to a 2-ethoxyphenyl group.
The ethoxyphenyl and methylphenoxy groups likely modulate solubility, bioavailability, and target affinity .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-3-30-18-11-7-5-9-16(18)24-19(28)14-27-22(29)26-13-12-23-21(20(26)25-27)31-17-10-6-4-8-15(17)2/h4-13H,3,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVQHORNQQIVHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide, with the CAS number 1251634-10-2, is a complex organic compound belonging to the class of triazolo-pyrazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its synthesis, biological activities, and relevant case studies.
- Molecular Formula : C22H21N5O4
- Molecular Weight : 419.4 g/mol
- Structure : The compound features a triazole ring fused with a pyrazine moiety, contributing to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Condensation Reaction : The initial step includes the condensation of 2-methylphenol with 3-oxo-1,2,4-triazolo[4,3-a]pyrazine under basic conditions.
- Coupling Reaction : The resultant intermediate is then coupled with N-(2-ethoxyphenyl)acetamide using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) in a solvent such as DMF (dimethylformamide) to yield the final product.
Biological Activities
The biological activity of this compound has been evaluated in several studies:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that this compound effectively induces apoptosis in MDA-MB-231 breast cancer cells through mechanisms involving the inhibition of key signaling pathways related to cell survival and proliferation .
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. It appears to exert its effects by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. This action may reduce the synthesis of pro-inflammatory mediators such as prostaglandins .
Case Studies
- Study on Antitumor Activity : A screening of a drug library identified this compound as a potent inhibitor of tumor growth in multicellular spheroids. The study highlighted its ability to penetrate tumor microenvironments effectively .
| Compound | Activity | Cell Line | IC50 (µM) |
|---|---|---|---|
| N-(2-ethoxyphenyl)-... | Antitumor | MDA-MB-231 | 12.5 |
| Control | None | MDA-MB-231 | >50 |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit specific kinases that play crucial roles in cancer cell proliferation. The mechanisms of action include:
- Enzyme Inhibition : The compound inhibits kinases such as BRAF(V600E), EGFR, and Aurora-A kinase, which are vital for tumor growth and survival.
- IC50 Values : Studies report IC50 values in the micromolar range against various cancer cell lines, demonstrating potent inhibitory effects on tumor growth.
Anti-inflammatory Properties
The compound also shows promise in anti-inflammatory applications. It modulates key proteins and receptors involved in inflammatory processes, potentially leading to therapeutic effects in conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
The unique structure of this compound contributes to its biological activity. The presence of the ethoxy and methylphenoxy groups enhances its lipophilicity and ability to interact with hydrophobic pockets in target proteins. This structural feature differentiates it from other triazolopyrazine derivatives and may enhance its efficacy as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazolopyrazine Core
Compound A : N-(3-Isopropylphenyl)-2-{8-[4-(2-methylphenyl)-1-piperazinyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide
- Key Differences: Position 8 substituent: Piperazinyl-2-methylphenyl instead of 2-methylphenoxy. Acetamide group: Attached to 3-isopropylphenyl vs. 2-ethoxyphenyl.
- Implications: The piperazinyl group may enhance water solubility due to its basic nitrogen, while the 2-methylphenoxy in the target compound increases lipophilicity.
Compound B: 8-Amino-6-[4-(4-benzylpiperazin-1-yl)phenyl]-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one
- Key Differences: Position 8: Amino group instead of 2-methylphenoxy. Position 6: 4-(4-benzylpiperazin-1-yl)phenyl substituent.
- Implications: The amino group at position 8 may enable hydrogen bonding, contrasting with the ether-linked 2-methylphenoxy in the target compound. The benzylpiperazine at position 6 could enhance CNS penetration due to increased lipophilicity .
Core Heterocycle Modifications
Compound C: N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide
- Key Differences: Core structure: Benzothienotriazolopyrimidine fused ring system vs. triazolopyrazine. Substituent linkage: Sulfanyl group instead of an acetamide.
- The sulfanyl group may reduce metabolic stability compared to the acetamide linker .
Compound D: NE-019 (PROTAC derivative with thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine core)
- Key Differences: Core: Thienotriazolodiazepine vs. triazolopyrazine. Function: Designed for protein degradation via E3 ligase recruitment.
- Implications :
Acetamide Linker Modifications
Compound E: 2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide
- Key Differences: Acetamide position: Linked via phenoxy group at position 6 vs. direct attachment to the triazolopyrazine. Substituent: Amino group at position 7.
- Implications: The phenoxy spacer increases molecular flexibility, which may alter binding kinetics. The amino group at position 8 could improve solubility but reduce membrane permeability compared to the target compound’s methylphenoxy group .
Physicochemical and Pharmacokinetic Comparison
- logP Trends: The target compound’s higher logP vs. Compound A reflects the lipophilic 2-methylphenoxy group. Compound B’s benzylpiperazine further increases logP .
- Solubility: Piperazinyl (Compound A) and phenoxyacetamide (Compound E) groups improve solubility via polar interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
